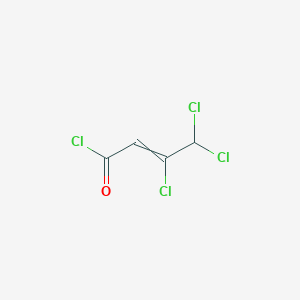
3,4,4-Trichlorobut-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trichlorobut-2-enoyl chloride is a chemical compound with the molecular formula C4H4Cl3O It is a derivative of butenoic acid and is characterized by the presence of three chlorine atoms and an enoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trichlorobut-2-enoyl chloride typically involves the chlorination of butenoic acid derivatives. One common method is the reaction of 3,4,4-trichlorobut-3-enoic acid with thionyl chloride, which results in the formation of the enoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trichlorobut-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of addition products.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions with aromatic compounds to form acylated products.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Catalysts: Pyridine, Lewis acids
Solvents: Dichloromethane, chloroform
Major Products Formed:
- Esters, amides, thioesters
- Acylated aromatic compounds
Scientific Research Applications
3,4,4-Trichlorobut-2-enoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,4-Trichlorobut-2-enoyl chloride involves its reactivity as an acylating agent. The enoyl chloride functional group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .
Comparison with Similar Compounds
2-Bromo-3,4,4-trichlorobut-3-enoyl chloride: Similar in structure but contains a bromine atom instead of a hydrogen atom.
3,4,4-Trichloro-3-butenyl chloride: Lacks the enoyl chloride functional group but has a similar carbon-chlorine framework.
Uniqueness: 3,4,4-Trichlorobut-2-enoyl chloride is unique due to its enoyl chloride functional group, which imparts distinct reactivity compared to other trichlorobutene derivatives. This makes it particularly valuable in acylation reactions and the synthesis of complex organic molecules .
Biological Activity
3,4,4-Trichlorobut-2-enoyl chloride is a chlorinated organic compound notable for its unique structure and biological activity. This article explores its synthesis, reactivity, and biological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C4H3Cl3O. It features three chlorine atoms attached to a butenoyl group, contributing to its electrophilic characteristics. The presence of the acyl chloride functional group enhances its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis.
Key Features :
- Electrophilic Nature : The trichloromethyl group significantly influences its reactivity.
- Synthesis Methods : Common methods include chlorination of butenoic acid and dehydration reactions of hydroxy ketones.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its reactivity with various nucleophiles. The compound can react with alcohols and amines to form esters and amides, respectively. This reactivity is crucial for synthesizing biologically active compounds.
Reactivity Studies
Research indicates that the kinetics of reactions involving this compound are influenced by the electron-withdrawing nature of the trichloromethyl group. This property allows for the selective formation of various derivatives that may exhibit enhanced biological activities.
Case Studies and Research Findings
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chlorobut-2-enoyl chloride | C4H5ClO | Contains a single chlorine atom |
| 4-Chlorobut-2-enoyl chloride | C4H5ClO | Chlorine at a different position |
| 3-Bromobut-2-enoyl chloride | C4H5BrO | Contains bromine instead of chlorine |
| Trichloroacetic acid | C2Cl3O2 | Stronger acidity due to carboxylic acid |
Properties
CAS No. |
654646-22-7 |
|---|---|
Molecular Formula |
C4H2Cl4O |
Molecular Weight |
207.9 g/mol |
IUPAC Name |
3,4,4-trichlorobut-2-enoyl chloride |
InChI |
InChI=1S/C4H2Cl4O/c5-2(4(7)8)1-3(6)9/h1,4H |
InChI Key |
TVNFTINDESBCIC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(Cl)Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















